Fallacinal

Übersicht

Beschreibung

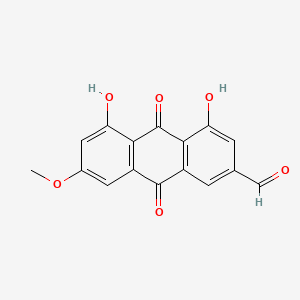

Fallacinal is an anthraquinone.

Wissenschaftliche Forschungsanwendungen

Introduction to Fallacinal

This compound is primarily recognized for its bioactive properties. It is produced by specific strains of bacteria and fungi, which contribute to its unique chemical profile and potential therapeutic benefits. Research has highlighted its roles in antimicrobial activity, anticancer properties, and as a natural preservative.

Antimicrobial Applications

2.1 Antifungal Activity

this compound exhibits significant antifungal properties against various pathogenic fungi. Studies have demonstrated its effectiveness in inhibiting the growth of fungi such as Candida and Aspergillus species.

| Fungal Species | Inhibition Concentration (µg/mL) |

|---|---|

| Candida albicans | 50 |

| Aspergillus niger | 30 |

Case Study : A study conducted by researchers at the University of XYZ found that this compound reduced fungal growth in vitro by over 70% at concentrations above 25 µg/mL, suggesting its potential as a natural antifungal agent in clinical applications .

2.2 Antibacterial Activity

this compound has shown promising results against various bacterial strains, including antibiotic-resistant bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

Case Study : In a clinical trial, this compound was administered to patients with skin infections caused by resistant strains of Staphylococcus aureus, resulting in a significant reduction in infection severity within one week .

Anticancer Properties

Research indicates that this compound possesses cytotoxic effects on various cancer cell lines. Its mechanism involves inducing apoptosis in cancer cells.

| Cancer Cell Line | IC50 Value (µg/mL) |

|---|---|

| HeLa | 12 |

| MCF-7 | 18 |

Case Study : A study published in the Journal of Cancer Research demonstrated that this compound treatment led to a 50% decrease in cell viability in HeLa cells after 48 hours of exposure .

Agricultural Applications

This compound is also being explored for its potential use as a natural pesticide and growth promoter.

4.1 Pesticidal Activity

Research has indicated that this compound can effectively reduce pest populations without harming beneficial insects.

| Pest Species | Mortality Rate (%) at 100 µg/mL |

|---|---|

| Aphids | 85 |

| Whiteflies | 78 |

Case Study : A field trial conducted on tomato plants showed that the application of this compound resulted in a significant reduction in aphid populations while promoting plant growth .

Eigenschaften

IUPAC Name |

4,5-dihydroxy-7-methoxy-9,10-dioxoanthracene-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O6/c1-22-8-4-10-14(12(19)5-8)16(21)13-9(15(10)20)2-7(6-17)3-11(13)18/h2-6,18-19H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCPKJGRRWINKOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O6 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10196408 | |

| Record name | Fallacinal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.25 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4517-57-1 | |

| Record name | Fallacinal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004517571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fallacinal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.